molecular formula C8H8N2O3 B14846612 4-Acetyl-5-aminonicotinic acid

4-Acetyl-5-aminonicotinic acid

Cat. No.: B14846612
M. Wt: 180.16 g/mol
InChI Key: WMTUHEFBPSSYBC-UHFFFAOYSA-N
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Description

4-Acetyl-5-aminonicotinic acid: is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group at the 4th position and an amino group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-aminonicotinic acid typically involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine, followed by reduction to 4-amino-3-methylpyridine. The acetylation of this intermediate yields this compound. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-aminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinic acids, aminonicotinic acids, and their derivatives .

Scientific Research Applications

Chemistry: 4-Acetyl-5-aminonicotinic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. It can also be employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-Acetyl-5-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-5-aminonicotinic acid is unique due to the presence of both acetyl and amino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-acetyl-5-aminopyridine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,9H2,1H3,(H,12,13)

InChI Key

WMTUHEFBPSSYBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC=C1C(=O)O)N

Origin of Product

United States

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